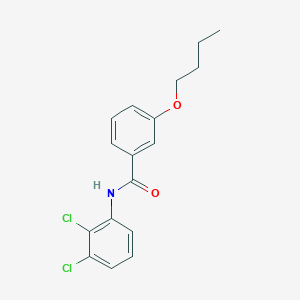

3-butoxy-N-(2,3-dichlorophenyl)benzamide

Description

Properties

IUPAC Name |

3-butoxy-N-(2,3-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-13-7-4-6-12(11-13)17(21)20-15-9-5-8-14(18)16(15)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCSFDANGFNVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with 3-butoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Herbicidal Applications

Overview

3-butoxy-N-(2,3-dichlorophenyl)benzamide belongs to a class of benzamide derivatives that have been developed for their herbicidal properties. These compounds are particularly effective against gramineous weeds while showing minimal phytotoxicity to crops like rice.

Mechanism of Action

The herbicidal activity is attributed to the compound's ability to inhibit specific biochemical pathways in target plants. The exact mode of action is still under investigation, but it is believed to interfere with the growth processes of weeds without harming desirable plants.

Case Studies

- A study demonstrated that formulations containing this compound effectively controlled barnyard grass and marsh grass when applied as soil treatments in flooded conditions. The results indicated a high selectivity for rice seedlings, making it suitable for use in paddy fields .

| Compound | Weed Targeted | Application Method | Effectiveness |

|---|---|---|---|

| This compound | Barnyard grass, marsh grass | Soil treatment | High selectivity, effective control |

Pharmaceutical Applications

Antimicrobial Activity

Recent research has highlighted the potential of this compound as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) studies indicate that this compound exhibits significant antibacterial activity comparable to established antibiotics. For instance, it has been reported to have an MIC of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as a therapeutic agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound is being explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- The compound's structure allows it to interact with cellular targets involved in cancer proliferation. In vitro tests have shown promising results against various cancer cell lines, suggesting further investigation into its potential as an anticancer drug .

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Significance |

|---|---|---|---|

| Antibacterial | S. aureus, K. pneumoniae | MIC = 5.19 µM | Potential antibiotic |

| Anticancer | Various cancer cell lines | IC50 = 4.12 µM | Potential anticancer agent |

Mechanism of Action

The mechanism of action of 3-butoxy-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Conformational Analysis of the Amide Group

The trans configuration of the amide group (N–H and C=O bonds antiperiplanar) is a common feature in benzanilides, as observed in:

- N-(2,3-Dichlorophenyl)benzamide (N23DCPBA) : The N–H bond adopts a syn conformation relative to both ortho- and meta-chloro substituents, unlike analogs with single chloro groups (e.g., N-(3-chlorophenyl)benzamide), which exhibit anti conformations .

- 3-Chloro-N-(3,5-Dichlorophenyl)benzamide : The amide group forms dihedral angles of 14.3° and 44.4° with the benzoyl and aniline rings, respectively .

- N-(4-Methylphenyl)benzamide : The dihedral angle between the benzoyl and aniline rings is 63.4°, influenced by steric interactions from the methyl group .

Table 1: Dihedral Angles and Conformations in Selected Benzamide Derivatives

Hydrogen Bonding and Crystal Packing

The presence of N–H⋯O hydrogen bonds is a hallmark of benzamide derivatives, facilitating chain or layer formation in crystal lattices:

- N23DCPBA : Chains along the b-axis via N–H⋯O interactions, similar to N-(2-chlorophenyl)benzamide .

- N-(4-Methylphenyl)benzamide : Hydrogen-bonded chains along the b-axis, with methyl groups causing slight distortion .

- 2-Chloro-N-(2,3-dimethylphenyl)benzamide : Anti conformation of the amide group enables efficient packing despite steric hindrance from methyl groups .

Physicochemical Properties

Lipophilicity and Solubility

Lipophilicity (logP) and solubility (logS) are critical for bioavailability:

- 3-Chloro-N-(3,5-dichlorophenyl)benzamide : logP = 5.21, logS = -5.68 (low aqueous solubility) .

- N23DCPBA : Higher logP (~5.0 estimated) due to dichlorophenyl group .

- This compound : The butoxy group likely increases logP (>5.5), reducing solubility but enhancing membrane permeability.

Table 2: Physicochemical Parameters of Selected Analogs

Steric and Electronic Effects

Receptor Binding and Selectivity

- Dopamine D3 Receptor Ligands : Structural analogs like N-(2,3-dichlorophenyl)piperazine derivatives exhibit high affinity for D3 receptors, though P-glycoprotein efflux limits CNS penetration .

- Sigma-2 Receptor Probes : Benzamide analogs with reduced logP (e.g., via methoxy groups) show improved blood-brain barrier penetration .

Implications for Drug Design

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-butoxy-N-(2,3-dichlorophenyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a benzoic acid derivative (e.g., 3-butoxybenzoic acid) with an aniline derivative (e.g., 2,3-dichloroaniline). A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Reactions are conducted in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic protons and substituents. Mass spectrometry (MS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction determines bond lengths, dihedral angles (e.g., trans conformation of the amide group), and hydrogen-bonding patterns .

Q. What are the primary biological activities reported for dichlorophenyl benzamide derivatives?

- Methodological Answer : Dichlorophenyl benzamides exhibit antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli) with MIC values ranging from 2–16 µg/mL . In neuropharmacology, derivatives with piperazine or fluorenyl groups show high affinity for dopamine D3 receptors (e.g., CJB 090, Ki = 1.2 nM), making them candidates for addiction therapy .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing 2,3-dichlorophenyl group enhances electrophilicity, improving receptor binding. The butoxy group’s electron-donating nature modulates solubility and bioavailability.

- Steric Effects : Substituent positioning (e.g., meta vs. para) impacts steric hindrance. For example, dihedral angles between benzamide and dichlorophenyl rings (e.g., 58.3° in N-(2,3-dichlorophenyl)benzamide) influence molecular conformation and target engagement .

- Experimental Validation : Computational docking studies and comparative crystallography (e.g., comparing with N-(3,5-dichlorophenyl)benzamide) can resolve structure-activity relationships (SAR) .

Q. What methodologies are used to analyze the pharmacokinetic properties of benzamide derivatives?

- Methodological Answer :

- In Vivo Studies : Intravenous and intraperitoneal administration in model organisms (e.g., rodents) measure plasma half-life (t₁/₂ = 1.5–3.3 hours), volume of distribution (Vd = 5.95–14.19 L/kg), and brain-to-plasma ratios (B/P = 2.93–11.81) .

- Metabolism : Cytochrome P450 (CYP3A) assays identify metabolic pathways. Efflux transporter assays (e.g., P-glycoprotein) assess blood-brain barrier penetration using MDCK cell lines .

- Quantitative Analysis : HPLC or LC-MS/MS quantifies drug concentrations in biological matrices .

Q. How can structural modifications enhance the selectivity of dichlorophenyl benzamides for specific biological targets?

- Methodological Answer :

- Piperazine and Sulfonamide Additions : Introducing piperazine rings (e.g., CJB 090) or sulfonamide groups (e.g., N-(2,3-dichlorophenyl)-2-fluoro-5-sulfamoylbenzamide) improves selectivity for dopamine D3 receptors over D2 receptors (e.g., >100-fold selectivity) .

- Substituent Optimization : Replacing methoxy with bulkier groups (e.g., isopentyloxy) reduces off-target interactions. Fluorine substitution enhances metabolic stability .

- SAR Studies : Radioligand binding assays (e.g., using [³H]PG01037) and functional cAMP assays validate selectivity .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of dichlorophenyl benzamides across studies?

- Methodological Answer :

- Experimental Variability : Differences in assay conditions (e.g., cell lines, incubation times) can alter IC₅₀ values. Standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility.

- Structural Heterogeneity : Minor substituent changes (e.g., nitro vs. trifluoromethyl groups) drastically affect activity. Cross-study comparisons must account for exact chemical structures .

- Meta-Analysis : Pooling data from crystallographic (e.g., PubChem, Acta Crystallographica) and pharmacological (e.g., Journal of Pharmacology) databases identifies trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.